Molecular Structure and Configuration of 2-Methylamino-2-deoxy-L-gluconic Acid
Molecular Structure and Configuration of 2-Methylamino-2-deoxy-L-gluconic Acid
Executive Summary
2-Methylamino-2-deoxy-L-gluconic acid (also known as N-methyl-L-glucosaminic acid) is a rare amino sugar acid derivative primarily known as the oxidative degradation product of the antibiotic Streptomycin . Chemically, it represents the carboxylic acid form of N-methyl-L-glucosamine, retaining the specific L-stereochemical configuration that distinguishes the streptomycin pharmacophore from common D-series carbohydrates.
This guide details the molecular architecture, stereochemical configuration, and synthetic isolation of this compound. It serves as a technical reference for researchers investigating aminoglycoside degradation pathways, chiral pool synthesis, or carbohydrate-based ligands.
Molecular Architecture & Stereochemistry
Chemical Identity[1]
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IUPAC Name: (2S,3R,4S,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid
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Molecular Formula:
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Molecular Weight: 209.20 g/mol
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Classification: Aminodeoxy sugar acid (L-series)
Stereochemical Configuration
The molecule belongs to the L-series of carbohydrates, which is the mirror image of the naturally abundant D-gluconic acid derivatives. The stereochemistry at the chiral centers (C2, C3, C4, C5) is critical for its biological origin and chemical reactivity.
| Carbon Position | Substituent | Configuration (Fischer) | Absolute Config (Cahn-Ingold-Prelog) | Notes |
| C1 | Carboxyl (-COOH) | N/A | N/A | Oxidized from aldehyde C1 of glucosamine. |
| C2 | Methylamino (-NHCH3) | Left | S | Replaces the hydroxyl of L-gluconic acid. |
| C3 | Hydroxyl (-OH) | Right | R | Characteristic of L-gluco config. |
| C4 | Hydroxyl (-OH) | Left | S | Characteristic of L-gluco config. |
| C5 | Hydroxyl (-OH) | Left | S | Determines L-series assignment. |
| C6 | Hydroxymethyl (-CH2OH) | N/A | N/A | Primary alcohol. |
Structural Visualization
The following diagram illustrates the stereochemical relationship between the parent L-glucose, the amino sugar intermediate, and the target acid.
Figure 1: Structural derivation of 2-methylamino-2-deoxy-L-gluconic acid from the L-glucose backbone.
Synthesis and Isolation Protocols
The primary source of 2-methylamino-2-deoxy-L-gluconic acid is the degradation of Streptomycin, specifically the Streptobiosamine moiety. Total synthesis from L-arabinose via the Kiliani-Fischer synthesis is also possible but less common.
Protocol A: Isolation via Streptomycin Degradation
This classical method utilizes the acid lability of the glycosidic bonds in Streptomycin to release the amino sugar, followed by oxidation.
Reagents Required:
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Streptomycin Sulfate (High Purity)
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Barium Hydroxide [Ba(OH)₂]
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Sulfuric Acid (H₂SO₄)
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Bromine Water (Br₂/H₂O) or Mercuric Oxide (HgO)
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Silver Carbonate (Ag₂CO₃)
Step-by-Step Methodology:
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Hydrolysis of Streptomycin:
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Dissolve Streptomycin sulfate in 1N H₂SO₄.
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Heat at 100°C for 48 hours. This cleaves the glycosidic bonds, releasing Streptidine (precipitates) and Streptobiosamine .
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Filter off Streptidine. The filtrate contains Streptobiosamine.
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Further hydrolysis yields Streptose and N-methyl-L-glucosamine .[1]
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Oxidation to the Acid:
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Neutralize the hydrolysate with Ba(OH)₂ and filter BaSO₄.
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Concentrate the filtrate containing N-methyl-L-glucosamine.
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Oxidation Step: Treat the aqueous solution with Bromine water (Br₂) in the presence of BaCO₃ (to maintain neutral pH) for 48 hours at room temperature.
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Mechanism:[] The aldehyde group at C1 is selectively oxidized to the carboxylic acid.[3]
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Purification:
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Remove excess Bromine via aeration.
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Precipitate the bromide ions with Ag₂CO₃.
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Pass the solution through a cation exchange resin (H+ form) to remove silver and other cations.
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Concentrate to a syrup. The acid may crystallize slowly or can be isolated as a crystalline derivative (e.g., pentaacetyl derivative or hydrochloride salt).[4]
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Protocol B: Characterization via Derivatives
Because the free acid is often hygroscopic or forms a syrup (due to lactone-acid equilibrium), it is best characterized as its Pentaacetyl derivative .
| Derivative | Melting Point (°C) | Optical Rotation | Reference |
| Hydrochloride Salt | 160–163°C | -88° (c=0.6, H₂O) | [1] |
| Pentaacetyl Derivative | 160.5–161.5°C | -100° (c=0.7, CHCl₃) | [2] |
| N-Acetyl Nitrile | 165–166°C | -51° (c=0.4, H₂O) | [2] |
Reaction Pathway & Degradation Logic[7][8]
The following diagram details the chemical pathway from the parent antibiotic to the target acid, highlighting the critical cleavage and oxidation steps.
Figure 2: Degradation pathway of Streptomycin yielding 2-methylamino-2-deoxy-L-gluconic acid.
Applications & Significance
Structural Elucidation of Aminoglycosides
Historically, the isolation of 2-methylamino-2-deoxy-L-gluconic acid was the "smoking gun" that proved the presence of the L-sugar configuration in Streptomycin. This was a pivotal discovery in carbohydrate chemistry, as L-sugars are rare in nature compared to their D-counterparts.
Chiral Synthons
In modern drug development, this molecule serves as a Chiral Pool Building Block .
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Ligand Design: The amino-acid functionality allows it to act as a bidentate ligand for metal coordination (N and O donors).
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Peptidomimetics: It can be incorporated into peptide backbones to induce specific conformational turns or improve proteolytic stability due to its non-natural L-configuration.
Analytical Marker
The detection of this acid in environmental samples or pharmaceutical preparations serves as a specific marker for the degradation of streptomycin-class antibiotics, ensuring quality control in manufacturing and environmental monitoring.
References
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PubChem. (2025).[5][6][7][8] N-Methyl-alpha-L-glucosamine. National Library of Medicine. Available at: [Link]
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Kuehl, F. A., et al. (1947).[9] Streptomyces Antibiotics.[1][9][10][11][12] XV. N-Methyl-L-glucosaminic Acid and Its Degradation to N-Methyl-L-alanine. Journal of the American Chemical Society, 69(12), 3032–3035. Available at: [Link]
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Folkers, K., et al. (1946).[4] Streptomyces Antibiotics.[1][9][10][11][12] V. N-Methyl-L-glucosamine from Streptomycin. Journal of the American Chemical Society, 68(4), 536. Available at: [Link]
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Wolfrom, M. L., et al. (1946). The Configuration of the Glycosidic Linkages in Streptomycin. Journal of the American Chemical Society, 68(10), 2169.[4]
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